2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine
Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of 2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine, pyrimidines in general are known to be synthesized using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Scientific Research Applications
Chemoselective Reactions and Electrophilic Properties
2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine exhibits significant behavior in chemoselective SNAr reactions with amines. This includes selective displacement reactions with weak bases and anilines, which are pivotal in synthetic organic chemistry for constructing complex molecules. The compound's utility in reactions with other electrophiles and its steric-driven selectivity are also notable (Baiazitov et al., 2013).
Potential in Nonlinear Optical Materials
Research has shown that derivatives of this compound, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, have potential as third-order nonlinear optical materials. This is supported by their linear and nonlinear optical properties, which make them suitable for applications in optical limiting and switching devices (Murthy et al., 2019).
Applications in Herbicidal Activity
2-Chloro-4-(4-methylphenylsulfonylamino) pyrimidine demonstrates herbicidal activities, particularly against certain plant species like Brassica napus. This highlights its potential in agricultural sciences for weed control and management (Li Gong-chun, 2011).
Spectroscopic and Pharmacological Potential
The compound and its derivatives have been extensively studied using spectroscopic methods such as FT-IR, FT-Raman, and NMR. These studies provide valuable insights into the molecular structure, which is crucial for its applications in pharmacology and materials science (Alzoman et al., 2015).
Safety And Hazards
The safety data sheet for a related compound, 4-Chloro-2-(methylthio)pyrimidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-4-(4-methylphenyl)sulfanylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8-2-4-9(5-3-8)15-10-6-7-13-11(12)14-10/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUNIRXYPMKRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=NC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(4-methylphenylsulphanyl)pyrimidine |
Synthesis routes and methods
Procedure details
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